Acalisib
Overview
Description
Acalisib, also known as GS-9820, is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This compound is primarily investigated for its potential immunomodulating and antineoplastic activities. It is under clinical investigation for the treatment of various lymphoid malignancies, including chronic lymphocytic leukemia and non-Hodgkin’s lymphoma .
Mechanism of Action
Target of Action
Acalisib, also known as GS-9820, is a selective inhibitor of the delta isoform of Phosphatidylinositol 3-kinases (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in various biological processes, including cell proliferation, survival, differentiation, and metabolism .
Mode of Action
This compound works by selectively inhibiting PI3Kδ . This inhibition disrupts the signaling pathways that PI3Kδ is involved in, leading to changes in cell proliferation and survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K signaling pathway . By inhibiting PI3Kδ, this compound disrupts the normal functioning of this pathway, which can lead to changes in cell proliferation and survival .
Pharmacokinetics
A phase 1b clinical trial has been conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and antitumor activity of this compound . The results of this trial could provide valuable insights into the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PI3Kδ . This inhibition disrupts the PI3K signaling pathway, potentially leading to changes in cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
Acalisib plays a significant role in biochemical reactions by inhibiting the PI3Kδ enzyme . This interaction with PI3Kδ is crucial as PI3K is one of the most important kinases at the crossroad to the B-cell receptor and cytokine receptor, which play a key role in cell survival, proliferation, and migration .
Cellular Effects
This compound has shown to have profound effects on various types of cells and cellular processes. It influences cell function by inhibiting signaling pathways associated with cancer cell dependence on the tumor microenvironment . It has been observed to suppress IgE receptor PI3K-mediated CD63 expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of the PI3Kδ enzyme . This inhibition disrupts the signaling pathways associated with cell survival, proliferation, and migration, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In a phase 1b study, this compound was administered to adults with recurrent lymphoid malignancies in escalating doses . Over time, changes in the effects of this compound were observed, including its impact on cellular function . Detailed information on this compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway . By inhibiting PI3Kδ, this compound can potentially affect metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways that this compound is involved in is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acalisib is synthesized through a multi-step process involving the formation of a quinazolinone core structure. The key steps include:
Formation of the Quinazolinone Core: This involves the reaction of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazolinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Purine Moiety: The purine moiety is attached through a coupling reaction with an appropriate purine derivative
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Utilizing techniques such as recrystallization and chromatography to achieve the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Acalisib undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the purine moiety.
Reduction: Reduction reactions can occur at the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions
Major Products: The major products formed from these reactions include various derivatives of this compound with modifications at the purine and quinazolinone moieties .
Scientific Research Applications
Acalisib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K signaling pathway and its role in cellular processes.
Biology: Investigated for its effects on immune cell function and signaling.
Medicine: Under clinical trials for the treatment of lymphoid malignancies, including chronic lymphocytic leukemia and non-Hodgkin’s lymphoma.
Industry: Potential applications in the development of targeted therapies for cancer and autoimmune diseases
Comparison with Similar Compounds
Acalisib is compared with other PI3K inhibitors, such as:
Idelalisib: The first-in-class PI3Kδ inhibitor approved for the treatment of relapsed/refractory chronic lymphocytic leukemia.
Duvelisib: A dual PI3Kδ and PI3Kγ inhibitor used for the treatment of relapsed/refractory chronic lymphocytic leukemia.
Copanlisib: A pan-PI3K inhibitor with activity against multiple PI3K isoforms.
Uniqueness: this compound’s high selectivity for PI3Kδ and its potential for reduced adverse effects make it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-16-8-7-13(22)9-15(16)21(30)29(20)14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,25,26,27)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCINCLJNAXZQF-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870281-34-8 | |
Record name | Acalisib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870281348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVW60IDW1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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